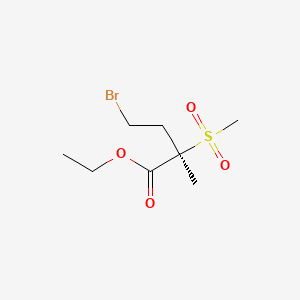
bis-Tedizolidyl Phosphate Diester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Advanced Material Design
Understanding the phase transitions and structural dynamics of monomers like bis-Tedizolidyl Phosphate Diester is essential for designing advanced materials . The phase transitions of phosphorus-containing monomers with methoxycarbonyl functional end groups have been investigated .
Microstructural Changes and Molecular Conformational Rearrangements
This compound has been used to examine microstructural changes and molecular conformational rearrangements during temperature variations . Polarized light optical microscopy, differential scanning calorimetry, and UV-vis absorption and fluorescence spectroscopy were used in these investigations .
Fourier-Transform Infrared Spectroscopy
Bis-Tedizolidyl Phosphate Diester has been studied using attenuated total reflectance Fourier-transform infrared spectroscopy . This method offers significant information regarding the phase transition, even within a narrow transition temperature range .
Photophysical Behavior
The photophysical behavior of bis-Tedizolidyl Phosphate Diester has been explored . It was found that the presence of an extra oxygen atom linked to the central phosphorus atom influences the movement of electrons in the excited state .
Liquid Crystal Materials
Bis-Tedizolidyl Phosphate Diester has applications in the field of liquid crystal materials . These materials can be easily manipulated by light, temperature, and electric fields . This tunability allows their use in various applications such as liquid crystal displays (LCDs) .
Biological Processes and Industrial Applications
Phosphorus, a key element in biological processes and industrial applications, offers a rich array of reactivity and functionality . Bis-Tedizolidyl Phosphate Diester, being a phosphorus-containing diester, has diverse properties and applications in these fields .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of bis-Tedizolidyl Phosphate Diester can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Tedizolid phosphate", "Diethyl phosphorochloridate", "Sodium hydroxide", "Methanol", "Triethylamine", "Dimethylformamide", "Acetic anhydride", "Pyridine", "Chloroform" ], "Reaction": [ "Tedizolid phosphate is reacted with diethyl phosphorochloridate in the presence of triethylamine to form Tedizolidyl phosphorochloridate.", "Tedizolidyl phosphorochloridate is then reacted with sodium hydroxide in methanol to form Tedizolidyl phosphate.", "Tedizolidyl phosphate is reacted with acetic anhydride and pyridine in dimethylformamide to form Tedizolidyl acetate.", "Tedizolidyl acetate is then reacted with diethyl phosphorochloridate in the presence of triethylamine to form bis-Tedizolidyl phosphorochloridate.", "The final step involves the reaction of bis-Tedizolidyl phosphorochloridate with sodium hydroxide in chloroform to form bis-Tedizolidyl Phosphate Diester." ] } | |
Número CAS |
1256966-02-5 |
Nombre del producto |
bis-Tedizolidyl Phosphate Diester |
Fórmula molecular |
C34H29F2N12O8P |
Peso molecular |
802.653 |
Nombre IUPAC |
bis[[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl] hydrogen phosphate |
InChI |
InChI=1S/C34H29F2N12O8P/c1-45-41-31(39-43-45)29-9-3-19(13-37-29)25-7-5-21(11-27(25)35)47-15-23(55-33(47)49)17-53-57(51,52)54-18-24-16-48(34(50)56-24)22-6-8-26(28(36)12-22)20-4-10-30(38-14-20)32-40-44-46(2)42-32/h3-14,23-24H,15-18H2,1-2H3,(H,51,52)/t23-,24-/m1/s1 |
Clave InChI |
UGUGELYBSIMIPH-DNQXCXABSA-N |
SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OCC5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F |
Sinónimos |
(5R,5’R)-5,5’-[Phosphinicobis(oxymethylene)]bis[3-[3-fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-2-oxazolidinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




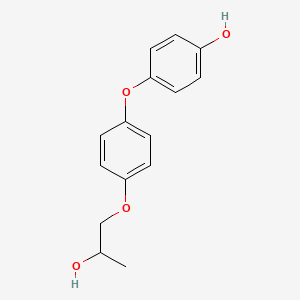
![4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol](/img/structure/B580059.png)
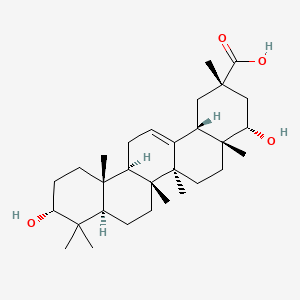

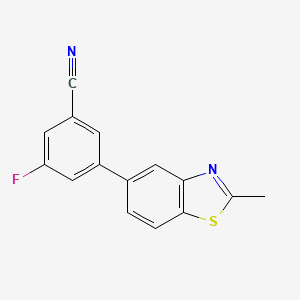
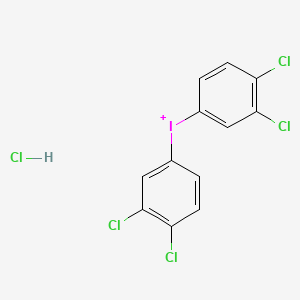

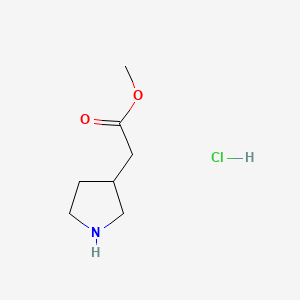
![6,7-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B580072.png)
![(8S,9S,10R,11S,13S,14S,17R)-17-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B580073.png)

